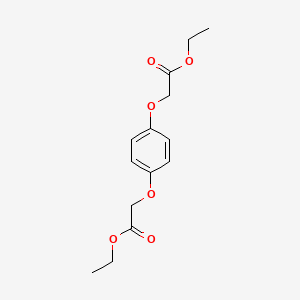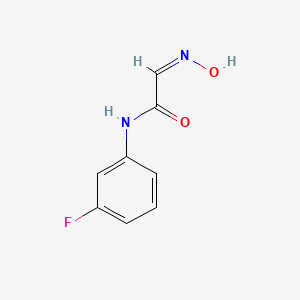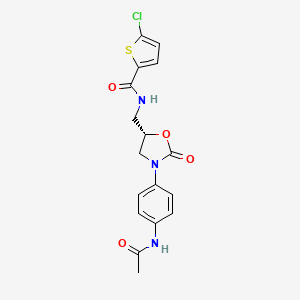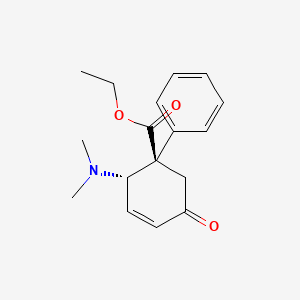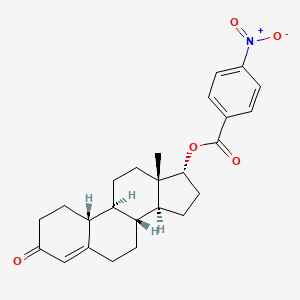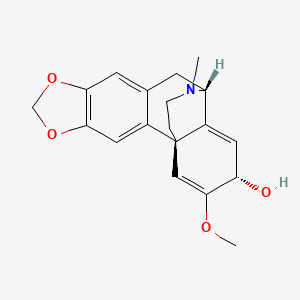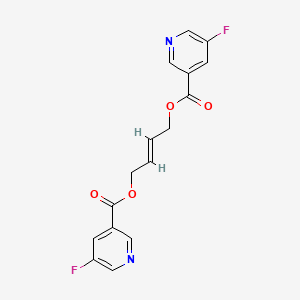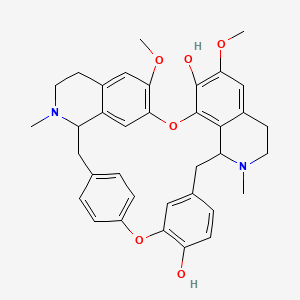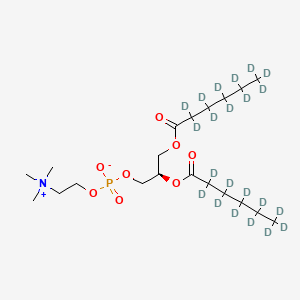![molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride, also known as sotalol hydrochloride, is a medication used primarily for the treatment of abnormal heart rhythms. It is a non-selective beta-adrenergic receptor blocker with additional potassium channel blocking properties. This compound is known for its dual action, making it effective in managing both ventricular and atrial arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)phenylmethanesulfonamide with isopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with varying pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
Aplicaciones Científicas De Investigación
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and ion channels.
Medicine: It is extensively researched for its therapeutic potential in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mecanismo De Acción
The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another non-selective beta-blocker used for treating arrhythmias but lacks potassium channel blocking properties.
Amiodarone: A potassium channel blocker with additional antiarrhythmic properties but has a different chemical structure.
Metoprolol: A selective beta-1 blocker used for similar indications but with a different pharmacological profile
Uniqueness
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride is unique due to its dual action as both a beta-blocker and a potassium channel blocker. This combination makes it particularly effective in managing a wide range of arrhythmias compared to other compounds that may only target one pathway .
Propiedades
Fórmula molecular |
C12H21ClN2O3S |
|---|---|
Peso molecular |
308.83 g/mol |
Nombre IUPAC |
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
Clave InChI |
AYZPQJDJFCKNSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


